molecular formula C11H13NO2 B1269761 Benzyl allylcarbamate CAS No. 5041-33-8

Benzyl allylcarbamate

Cat. No.: B1269761
CAS No.: 5041-33-8
M. Wt: 191.23 g/mol
InChI Key: OSLGKRDOEMLAJV-UHFFFAOYSA-N
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Description

Benzyl allylcarbamate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods

  • Allylcarbamates Synthesis : A key application of allylcarbamates, related to benzyl allylcarbamate, is in synthetic chemistry. Methyl N-(2-methyl-2-butenyl)carbamate, an allylcarbamate, is synthesized using intermediates like methyl N,N-dichlorocarbamate and N,N-bis(methoxycarbonyl)sulfur diimide. This process involves halogenation, chlorination, and rearrangements, highlighting the compound's utility in organic syntheses (Kresze, Braxmeier, & Münsterer, 2003).

  • Tertiary Amides Synthesis : The conversion of benzylic and allylic halides into α-aryl and β,γ-unsaturated tertiary amides, using a carbamoylsilane, is another significant application. This transformation highlights the role of this compound derivatives in amide synthesis (Cunico & Pandey, 2005).

Bioorthogonal Chemistry

  • Bioorthogonal Activation : The development of Pd0-labile prodrugs of gemcitabine, a cytotoxic drug, involves the use of carbamate functionalization. This research demonstrates the potential of this compound derivatives in creating biologically inert precursors for targeted therapies (Weiss et al., 2014).

Microbiology

  • Antimicrobial Activity : Research on isothiocyanates from cruciferous plants, including benzyl-isothiocyanate, demonstrates significant antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This suggests a potential application of this compound derivatives in combating bacterial infections (Dias, Aires, & Saavedra, 2014).

Renewable Chemical Production

  • Benzyl Alcohol Production : Engineering Escherichia coli for renewable benzyl alcohol production highlights the use of benzyl compounds in industrial biotechnology. This research indicates the role of benzyl derivatives in sustainable chemical production processes (Pugh, McKenna, Halloum, & Nielsen, 2015).

Catalysis

  • Alcohol Oxidation Catalysis : this compound derivatives are used in the study of metal-organic frameworks (MOFs) as heterogeneous catalysts for the oxidation of benzyl alcohol and other alcohols. This application is crucial in the development of efficient and selective catalytic processes (Dhakshinamoorthy, Asiri, & García, 2017).

Cellular Chemistry

  • Palladium-Mediated Intracellular Chemistry : The use of palladium nanoparticles in cells for mediating various Pd(0)-catalyzed reactions, such as allylcarbamate cleavage, represents a novel approach in cellular chemistry. This research opens up possibilities for artificial chemistries within cells (Yusop et al., 2011).

Safety and Hazards

Benzyl allylcarbamate is harmful if inhaled and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Properties

IUPAC Name

benzyl N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLGKRDOEMLAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340180
Record name Benzyl allylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5041-33-8
Record name Benzyl allylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250 mL single neck flask were placed allylamine (5 mL, 66.6 mmol) and triethylamine (11.1 mL, 80 mmol) in methylene chloride (80 mL). The mixture was cooled to −5° C. before being treated with benzylchloroformate (10 mL, 70 mmol) gradually. The reaction mixture was warmed up to RT while stirring overnight. The product was extracted with EtOAc and the organic layer was separated and washed twice with H2O, dried over anhydrous Na2SO4, filtered, and concentrated under reduced vacuum. The resulting oil was further purified via flash chromatography (Silica gel, isocratic) and eluting with a solvent of Hexanes/EtOAc 20% to provide the intermediate title compound, (phenylmethoxy)-N-prop-2-enylcarboxamide, (8.7 g, 68%) as oil. Electron spray M.S. 192 (M*+1).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of allylamine (58 mmoles, 3.34 g) at 0° C. in dichloromethane (100 mL) was added triethylamine (120 mmoles, 16 mL). The mixture was stirred for two minutes, then benzylchloroformate (58 mmoles, 8.25 mL) added dropwise. The resulting solution was stirred at 0° C. for 2 hours, and at ambient temperature for an additional 90 minutes. A white precipitate formed, which was filtered off. Solvent was removed from the filtrate under reduced pressure, and the residue chromatographed on a silica gel column, eluting with 20% ethyl acetate/hexanes, to give benzyl allylcarbamate, a compound of formula (2), as a clear oil. Yield: 5.0 g.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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